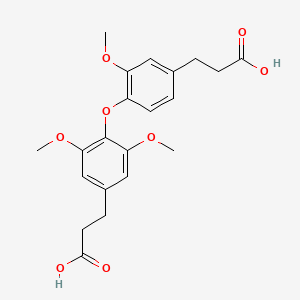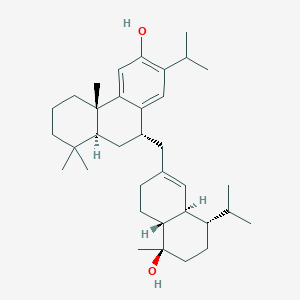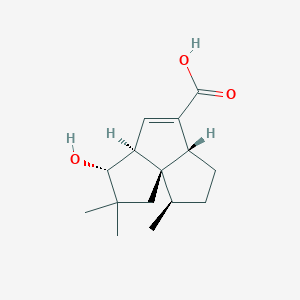
Pentalenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenic acid is a tricyclic sesquiterpenoid compound that has been isolated from various Streptomyces species. It is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites. This compound is typically found as a co-metabolite of the sesquiterpenoid antibiotic pentalenolactone and related natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of pentalenic acid involves an intramolecular double Michael reaction as a key step. The process begins with the preparation of bis-enone from 4,4-dimethylcyclopent-2-enone in six steps. This intermediate is then heated with chlorotrimethylsilane, triethylamine, and zinc chloride to yield tricyclo[7.3.0.0]dodecanedione, which undergoes further transformations to produce this compound .
Industrial Production Methods: The biosynthesis involves the hydroxylation of 1-deoxythis compound mediated by the cytochrome P450 enzyme CYP105D7 .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pentalensäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Das Enzym Pentalensäure-Synthase (CYP105D7) katalysiert die Hydroxylierung von 1-Deoxypentalensäure zur Bildung von Pentalensäure .
Häufige Reagenzien und Bedingungen:
Oxidation: Die Hydroxylierungsreaktion erfordert reduziertes Ferredoxin und molekularen Sauerstoff (O₂) als Reagenzien.
Hauptprodukte: Das Hauptprodukt der Hydroxylierungsreaktion ist die Pentalensäure selbst. Weitere Produkte, die in verwandten biosynthetischen Pfaden gebildet werden, umfassen Pentalenolacton und seine Derivate .
Wissenschaftliche Forschungsanwendungen
Pentalensäure hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: Pentalensäure dient als Modellverbindung für die Untersuchung der Sesquiterpenoid-Biosynthese und der Enzymkatalyse.
Biologie: Sie wird verwendet, um die Stoffwechselwege und die genetische Regulation in Streptomyces-Arten zu untersuchen.
Medizin: Pentalensäure und ihre Derivate haben potenzielle antibiotische Eigenschaften, wodurch sie für die Entwicklung neuer antimikrobieller Wirkstoffe von Interesse sind
5. Wirkmechanismus
Der Wirkmechanismus der Pentalensäure beinhaltet ihre Rolle als Nebenprodukt bei der Biosynthese von Pentalenolacton. Das Enzym CYP105D7 katalysiert die Hydroxylierung von 1-Deoxypentalensäure zur Bildung von Pentalensäure. Dieses Enzym ist ein Häm-Thiolat-Protein, das reduziertes Ferredoxin und molekularen Sauerstoff verwendet, um die Oxidationsreaktion durchzuführen .
Wirkmechanismus
Pentalenic acid is similar to other sesquiterpenoid compounds such as pentalenolactone and its derivatives. These compounds share a common biosynthetic pathway and structural features. this compound is unique in its role as a shunt metabolite and its specific enzymatic conversion by CYP105D7 .
Vergleich Mit ähnlichen Verbindungen
Pentalensäure ähnelt anderen Sesquiterpenoidverbindungen wie Pentalenolacton und seinen Derivaten. Diese Verbindungen teilen einen gemeinsamen biosynthetischen Weg und strukturelle Merkmale. Pentalensäure ist einzigartig in ihrer Rolle als Nebenprodukt und ihrer spezifischen enzymatischen Umwandlung durch CYP105D7 .
Ähnliche Verbindungen:
- Pentalenolacton
- 1-Deoxypentalensäure
- Neopentalenoketonolacton
Pentalensäure zeichnet sich durch ihre spezifische biosynthetische Rolle und die einzigartigen enzymatischen Reaktionen aus, denen sie unterliegt.
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1 |
InChI-Schlüssel |
WBLTVUMJMJIOGQ-YCGCYHNXSA-N |
SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C |
Kanonische SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


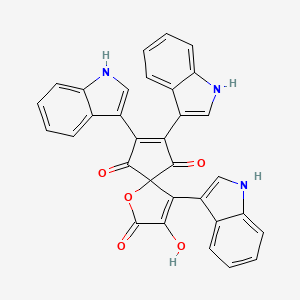
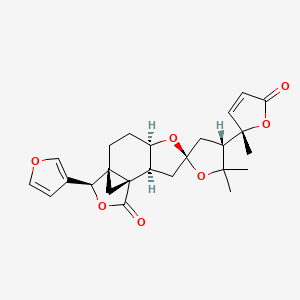
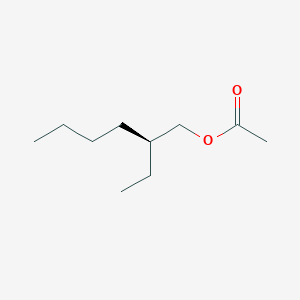
![3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone](/img/structure/B1247216.png)
![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)

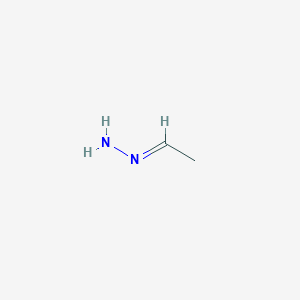

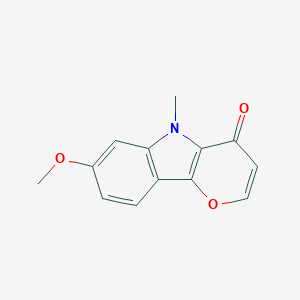
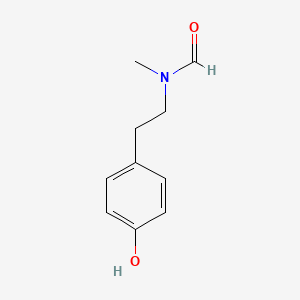
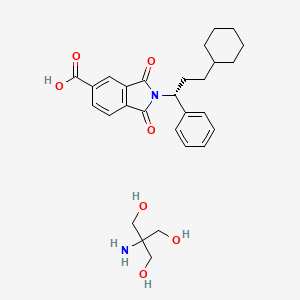
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
